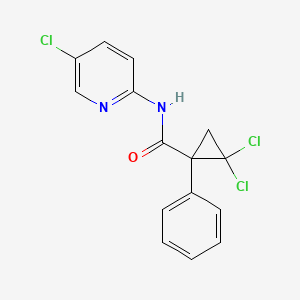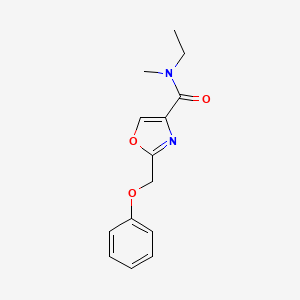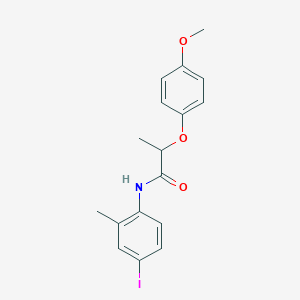
2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide, also known as DCPA, is a widely used herbicide. This compound belongs to the cyclopropane carboxamide family of herbicides, which are known for their efficacy against a broad range of weeds. DCPA is a pre-emergent herbicide, which means that it is applied to soil before weed seeds germinate.
作用机制
2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide inhibits the growth of weeds by interfering with the biosynthesis of carotenoids, which are essential pigments for photosynthesis. 2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide inhibits the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. This results in the accumulation of phytoene, which is toxic to the plant.
Biochemical and Physiological Effects:
2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide has been shown to have low toxicity to mammals, birds, and aquatic organisms. However, it can be toxic to some non-target plants. 2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide has been shown to have a half-life of 30-60 days in soil, which means that it can persist in the environment for a significant period of time.
实验室实验的优点和局限性
2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide is widely used in laboratory experiments to study the effects of herbicides on plants. Its pre-emergent activity makes it a useful tool for studying the early stages of plant development. However, 2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide has some limitations in laboratory experiments. Its persistence in soil can make it difficult to control experimental conditions. In addition, its mode of action may not be representative of other herbicides, which can limit its usefulness in certain studies.
未来方向
There are several areas of future research for 2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide. One area of interest is the development of new formulations that reduce its persistence in soil. Another area of interest is the study of its potential as an antifungal agent. Finally, there is a need for more studies on the potential effects of 2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide on non-target organisms and the environment.
Conclusion:
2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide is a widely used herbicide that has been extensively studied for its herbicidal properties. Its mechanism of action involves the inhibition of carotenoid biosynthesis, which results in the accumulation of phytoene and the eventual death of the plant. 2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide has low toxicity to mammals, birds, and aquatic organisms, but can be toxic to some non-target plants. Future research on 2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide should focus on developing new formulations, studying its potential as an antifungal agent, and assessing its effects on non-target organisms and the environment.
合成方法
2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide can be synthesized by reacting 2,2-dichlorocyclopropanecarboxylic acid with 5-chloro-2-pyridinylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with phenyl isocyanate to form 2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide.
科学研究应用
2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide has been extensively studied for its herbicidal properties. It is used to control weeds in various crops such as corn, soybeans, and potatoes. 2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide has also been used to control weeds in non-crop areas such as golf courses, parks, and residential lawns. In addition to its herbicidal properties, 2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide has been studied for its potential as an antifungal agent.
属性
IUPAC Name |
2,2-dichloro-N-(5-chloropyridin-2-yl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3N2O/c16-11-6-7-12(19-8-11)20-13(21)14(9-15(14,17)18)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWHHIYJBRDEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC=CC=C2)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dichloro-N-(5-chloropyridin-2-yl)-1-phenylcyclopropane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![diethyl [4-(4-methylphenoxy)butyl]malonate](/img/structure/B5126235.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5126252.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5126254.png)

![N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea](/img/structure/B5126269.png)
![4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one](/img/structure/B5126278.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}quinoxaline](/img/structure/B5126280.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5126289.png)

![11-(4-ethoxyphenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5126314.png)
![N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]-2-ethylhexanohydrazide](/img/structure/B5126324.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(3-quinolinylmethyl)acetamide bis(trifluoroacetate)](/img/structure/B5126334.png)

![N-[4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B5126346.png)